molecular formula C9H11NO5 B1596310 1,2,3-Trimethoxy-5-nitrobenzene CAS No. 6307-90-0

1,2,3-Trimethoxy-5-nitrobenzene

Cat. No. B1596310
CAS RN: 6307-90-0
M. Wt: 213.19 g/mol
InChI Key: HZXMMBPRQGKMSW-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-5-nitrobenzene is a chemical compound with the molecular formula C9H11NO5 . It is used for research and development purposes .


Synthesis Analysis

The synthesis process of 1,2,3-Trimethoxybenzene includes throwing pyrogallol, water, and tetrabutyl ammonium bromide into a reactor, dropping dimethyl sulfate and industrial liquid alkali, lowering the temperature to 20°C for crystallization, and centrifugally dewatering after finishing crystallization to obtain the coarse product .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trimethoxy-5-nitrobenzene consists of a benzene ring substituted with three methoxy groups and one nitro group .


Chemical Reactions Analysis

The reaction of 1,2,3-Trimethoxy-5-nitrobenzene with mixtures of nitrous and nitric acids occurs under conditions in which reactions with either acid alone are negligibly slow . The reaction in sulfuric acid of 1,2,3-Trimethoxy-5-nitrobenzene with mixtures of nitrous and nitric acids has the limiting kinetic form zeroth-order in nitric acid .


Physical And Chemical Properties Analysis

1,2,3-Trimethoxy-5-nitrobenzene has a molecular weight of 213.19 . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Environmental Science

This compound can be studied for its environmental fate and behavior. Understanding its degradation pathways and persistence in the environment is crucial for assessing its potential impact and for the development of strategies to mitigate any negative effects.

Each of these applications leverages the unique chemical properties of 1,2,3-Trimethoxy-5-nitrobenzene, demonstrating its versatility and importance across various fields of scientific research. While the search results provided a general overview, the specific applications mentioned above are extrapolated based on the chemical structure and common practices in related fields .

Mechanism of Action

Safety and Hazards

1,2,3-Trimethoxy-5-nitrobenzene is for R&D use only and not for medicinal, household, or other use . Contact with skin and eyes should be avoided .

properties

IUPAC Name

1,2,3-trimethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXMMBPRQGKMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285951
Record name 1,2,3-Trimethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethoxy-5-nitrobenzene

CAS RN

6307-90-0
Record name NSC43302
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Record name 1,2,3-Trimethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2,3-trimethoxy-5-nitro-
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Synthesis routes and methods I

Procedure details

Trimethoxybenzene (100 g, 0.594 mol) was dissolved in AcOH (220 mL) and stirred while adding 70% HNO3 (69 mL, 1.088 mol) over 20 min. The temperature was kept at 70° C. by cooling as necessary in a water bath. The cooling bath was removed after addition and the mixture remained at 65° C. for several min before cooling. Ice/water was added to precipitate a solid product which was washed well with water. 1M NaOH (500 mL) was added and stirred with the solid for 5 min. The solid was collected, washed with water until the washings were colorless and dried in air, giving 3,4,5-trimethoxynitrobenzene as pale yellow needles.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
69 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of nitric acid (20.0 mL) and acetic acid (40.0 mL) under 10° C. was added 3,4,5-trimethoxybenzoic acid (10.0 g, 47.0 mmol) in portions. The mixture was stirred at room temperature for 30 minutes. The reaction mixture was then poured into ice-water. The resulting precipitate was collected by filtration and washed with water, which was then recrystallized from ethanol to afford the product 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, yield 66.1%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.51 (s, 2H), 3.87 (s, 6H), 3.77 (s, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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